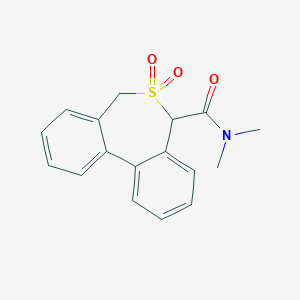
Diphenyl trithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl trithiocarbonate (DPTC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing organic compound that is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Diphenyl trithiocarbonate has been used in a variety of scientific research applications, including organic synthesis, polymer chemistry, and material science. It is commonly used as a reagent in the synthesis of thiocarbamates, which are important intermediates in the production of pesticides, pharmaceuticals, and other chemicals. Diphenyl trithiocarbonate has also been used as a chain transfer agent in the polymerization of styrene and other monomers.
Mecanismo De Acción
The mechanism of action of Diphenyl trithiocarbonate is not well understood, but it is believed to act as a sulfur transfer agent in chemical reactions. It can also act as a radical scavenger, which can prevent unwanted side reactions in chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Diphenyl trithiocarbonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antioxidant properties and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Diphenyl trithiocarbonate is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and handle in a laboratory setting. However, Diphenyl trithiocarbonate can be toxic and should be handled with care. It is also not suitable for use in certain types of reactions, such as those involving strong acids or bases.
Direcciones Futuras
There are several areas of research that could benefit from further study of Diphenyl trithiocarbonate. One potential application is in the development of new materials with unique properties, such as self-healing materials. Diphenyl trithiocarbonate could also be studied for its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research could be done to better understand the mechanism of action of Diphenyl trithiocarbonate and its potential applications in organic synthesis and polymer chemistry.
In conclusion, Diphenyl trithiocarbonate is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it useful as a reagent in organic synthesis, polymer chemistry, and material science. While its mechanism of action and biochemical effects are not well understood, there is potential for further research in these areas. Overall, Diphenyl trithiocarbonate is a valuable tool for scientists and researchers in a variety of fields.
Métodos De Síntesis
Diphenyl trithiocarbonate can be synthesized by the reaction of carbon disulfide with phenol in the presence of a base. The reaction results in the formation of a dithiocarbonate intermediate, which is then treated with a secondary amine to yield Diphenyl trithiocarbonate. The synthesis of Diphenyl trithiocarbonate is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
2314-54-7 |
|---|---|
Nombre del producto |
Diphenyl trithiocarbonate |
Fórmula molecular |
C13H10S3 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
bis(phenylsulfanyl)methanethione |
InChI |
InChI=1S/C13H10S3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
UHXNHMBEGXLRMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)










